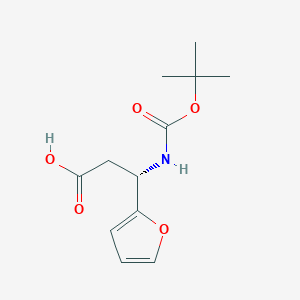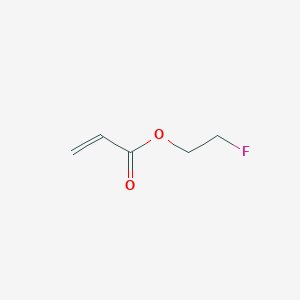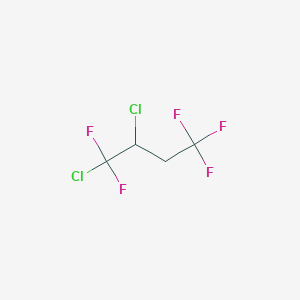
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane involves the reaction of suitable starting materials. While I don’t have specific details on the synthetic route, it likely includes chlorination and fluorination steps. Researchers have explored various methods to prepare this compound, and further investigation into the literature would provide precise synthetic pathways .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-carbon backbone with two chlorine atoms and five fluorine atoms attached. The arrangement of these halogens around the central carbon atoms significantly influences its chemical behavior. You can visualize the structure using tools like ChemSpider .
Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance (NMR) Studies
1,2-Dichloro-1,1,4,4,4-pentafluorobutane has been a subject of interest in nuclear magnetic resonance (NMR) studies. For instance, Hinton and Jaques (1975) conducted a comprehensive NMR investigation of a related compound, 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, examining its ^19F, ^13C, and ^1H chemical shifts and coupling constants. This research is vital for understanding the molecular structure and behavior of such compounds (Hinton & Jaques, 1975).
Synthesis and Chemical Reactions
The compound has also been involved in studies focusing on synthetic chemistry. For example, Zhang and Wolf (2012) utilized a related compound, 1-aryl and 1-alkyl 2,2,4,4,4-pentafluorobutan-1,3-dione hydrates, to synthesize pentafluorinated β-hydroxy ketones, showcasing its utility in producing complex organic molecules (Zhang & Wolf, 2012).
Industrial Applications
In the industrial context, compounds like 1,1,1,3,3-pentafluorobutane, closely related to this compound, have been used as substitutes for harmful CFCs in applications like foam blowing. Stemmler et al. (2007) discussed the detection and emission estimates of HFC-365mfc, a compound used in polyurethane foam blowing, in Europe (Stemmler et al., 2007).
Nanocapsule Development
Research by Li et al. (2014) on a polymeric nanocapsule encapsulating 1,1,1,3,3-pentafluorobutane demonstrated its potential use in medical imaging, specifically as a contrast agent for tumor imaging under diagnostic ultrasound (Li et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2-dichloro-1,1,4,4,4-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F5/c5-2(4(6,10)11)1-3(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHAWKOBMZSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455827 | |
| Record name | 1,2-Dichloro-1,1,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153083-94-4 | |
| Record name | 1,2-Dichloro-1,1,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)
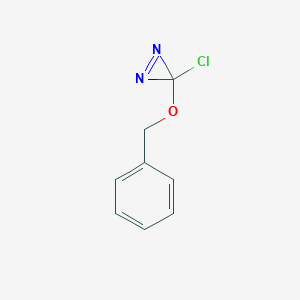
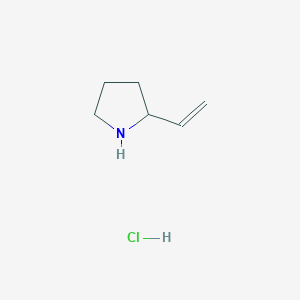
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)



